molecular formula C19H18N2O4 B11136728 3-Benzyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate

3-Benzyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate

Cat. No.: B11136728
M. Wt: 338.4 g/mol
InChI Key: BUHRTXVWPYZRJD-UHFFFAOYSA-N
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Description

3-Benzyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate is a complex organic compound that belongs to the class of benzisoxazoles. Benzisoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a benzyl group, a morpholine ring, and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate typically involves the cyclization of o-hydroxyphenylketoximes. The base-catalyzed cyclization method is commonly employed, where o-hydroxyphenylketoximes are treated with strong bases such as sodium hydride (NaH), potassium tert-butoxide (BuOK), or sodium methoxide (MeONa) in solvents like dimethylformamide (DMF) or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned base-catalyzed cyclization. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or BuOK.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzisoxazoles with various functional groups.

Scientific Research Applications

3-Benzyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate involves its interaction with specific molecular targets. The benzisoxazole ring can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate is unique due to the combination of its benzyl group, morpholine ring, and carboxylate ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

(3-benzyl-1,2-benzoxazol-6-yl) morpholine-4-carboxylate

InChI

InChI=1S/C19H18N2O4/c22-19(21-8-10-23-11-9-21)24-15-6-7-16-17(20-25-18(16)13-15)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2

InChI Key

BUHRTXVWPYZRJD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=NO3)CC4=CC=CC=C4

Origin of Product

United States

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